

Plogosertib: A Comparative Analysis of a Novel PLK1 Inhibitor

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Compound of Interest

Compound Name: *Plogosertib*

Cat. No.: *B8354516*

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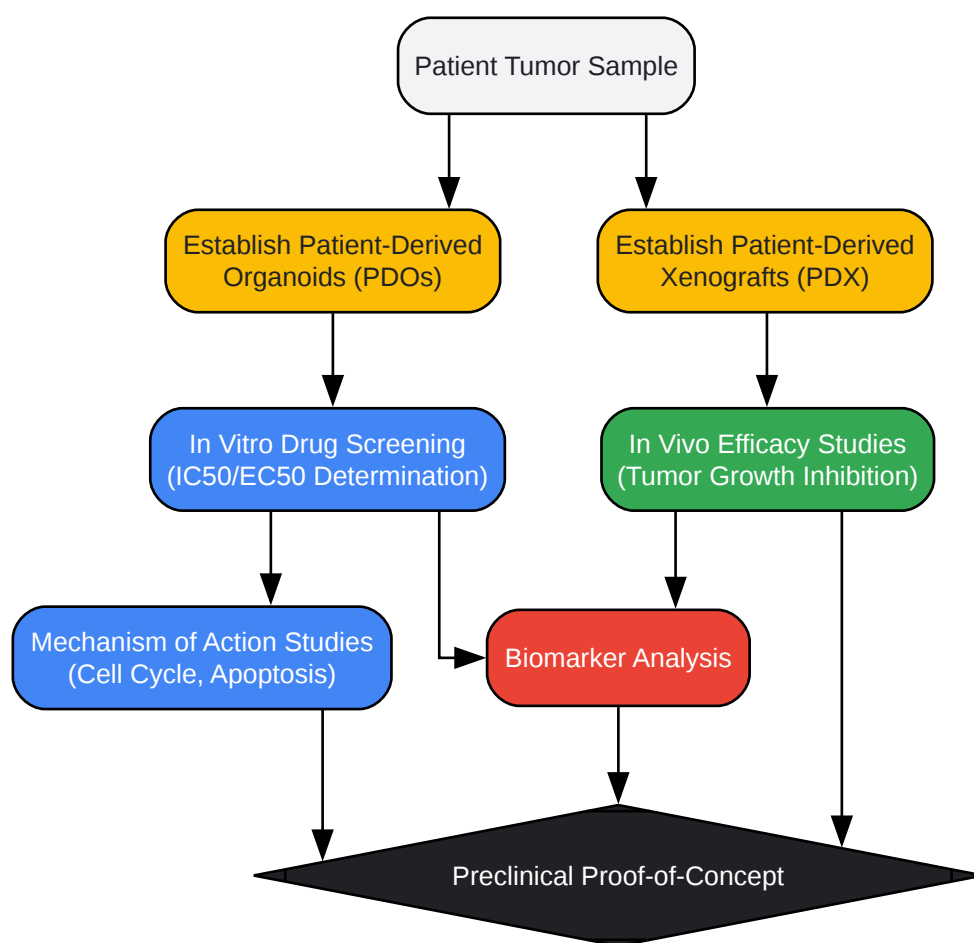
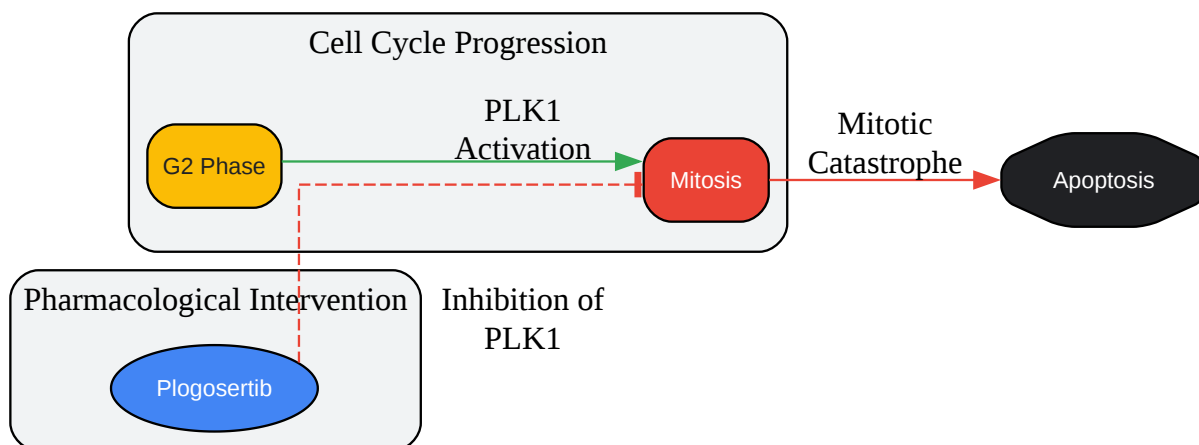
For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of published studies on **Plogosertib** (CYC140), a selective and potent Polo-like kinase 1 (PLK1) inhibitor. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action

Plogosertib is an ATP-competitive inhibitor of PLK1, a key regulator of mitosis.^{[1][2]} Inhibition of PLK1 by **Plogosertib** disrupts the formation of the mitotic spindle, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle.^{[1][3]} This ultimately induces apoptosis (programmed cell death) in cancer cells, which are often highly dependent on PLK1 for their rapid proliferation.^{[1][4]}

Signaling Pathway of Plogosertib's Action



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References

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